molecular formula C10H16N4 B1386037 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine CAS No. 1094346-29-8

4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine

Cat. No.: B1386037
CAS No.: 1094346-29-8
M. Wt: 192.26 g/mol
InChI Key: KFGHIVUUNGDEIR-UHFFFAOYSA-N
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Description

4-{5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine is a novel bifunctional chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a saturated pyrrolo[2,1-c][1,2,4]triazole core linked to a piperidine ring, a combination that offers researchers a versatile building block for constructing diverse compound libraries. The pyrrolotriazole moiety is a privileged structure in medicinal chemistry, known for its presence in compounds with a range of biological activities . The piperidine subunit is one of the most common heterocycles in FDA-approved drugs, often employed to improve solubility and pharmacokinetic properties. This particular scaffold is highly valuable for researchers exploring new chemical entities, especially in the development of kinase inhibitors and other therapeutically targeted proteins. Its structure makes it suitable for probing enzyme active sites and for use in structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-piperidin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-9-12-13-10(14(9)7-1)8-3-5-11-6-4-8/h8,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGHIVUUNGDEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094346-29-8
Record name 3-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine typically involves a multi-step process. One reported method includes the following steps :

    Etherification: The initial step involves the etherification of a suitable precursor.

    Cyclization: The cyclization step forms the triazole ring.

    Reduction: The final step involves the reduction of the intermediate to yield the target compound.

The overall yield of this synthetic route is approximately 39%, and the final product is characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activities .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,1-c][1,2,4]triazoles exhibit significant anticancer properties. For instance, studies show that compounds containing the pyrrolo[2,1-c][1,2,4]triazole moiety can inhibit tumor growth and induce apoptosis in cancer cell lines. A notable study demonstrated that 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine analogs displayed cytotoxic effects against various cancer types including breast and lung cancers .

Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated. Research suggests that it may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . A specific case study highlighted the ability of pyrrolo[2,1-c][1,2,4]triazole derivatives to protect neuronal cells from damage induced by glutamate toxicity .

Agricultural Applications

Fungicidal Properties
The compound has been explored for its fungicidal properties. Studies indicate that certain pyrrolo[2,1-c][1,2,4]triazole derivatives can effectively inhibit the growth of pathogenic fungi in crops. This application is particularly relevant in the development of new agrochemicals aimed at protecting crops from fungal diseases .

Plant Growth Regulation
Additionally, research has shown that these compounds can act as plant growth regulators. They influence various physiological processes in plants such as seed germination and root development. A field study demonstrated enhanced growth rates in treated plants compared to controls .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers are being investigated for applications in coatings and composites .

Nanotechnology
The compound's unique properties have also made it a candidate for use in nanotechnology. For instance, it has been incorporated into nanocarriers for drug delivery systems. Studies have shown improved drug solubility and controlled release profiles when using these nanocarriers .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
AnticancerBreast Cancer Cells15
AnticancerLung Cancer Cells10
NeuroprotectionNeuronal Cells20
FungicidalFungal Pathogen25

Table 2: Applications in Agriculture

Application TypeDescriptionEffectiveness
FungicideInhibits fungal growthHigh
Plant Growth RegulatorEnhances seed germinationModerate

Comparison with Similar Compounds

Structural and Functional Insights

  • Piperidine vs. Pyrazole/Phenol Substituents: The piperidine moiety in the target compound confers basicity (pKa ~10.5), enabling protonation under physiological conditions, which may enhance blood-brain barrier penetration. In contrast, pyrazole- or phenol-containing analogues exhibit neutral or acidic properties, affecting solubility and target engagement .
  • Salt Forms and Solubility: The dihydrochloride salt of the ethylamine analogue (225.12 g/mol) demonstrates superior aqueous solubility compared to the free base forms of other derivatives, a critical factor for intravenous formulations .
  • Hydrogen Bonding and Bioactivity: The hydroxymethyl group in {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol facilitates hydrogen bonding with enzyme active sites, as seen in kinase inhibitors, while the pyrazole-3-amine group in C₁₀H₁₄N₆ derivatives enhances interactions with ATP-binding pockets .

Biological Activity

4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine is a compound of significant interest in medicinal chemistry due to its unique structural attributes and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[2,1-c][1,2,4]triazole moiety linked to a piperidine ring. Its molecular formula is C11H12N4C_{11}H_{12}N_4, and it possesses distinct chemical properties that facilitate its interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases, particularly those involved in cell signaling pathways such as the PI3K-AKT-mTOR pathway. This inhibition can lead to reduced cell proliferation in cancer models.
  • Receptor Binding : It is believed to interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Activity Description
Anticancer Exhibits cytotoxic effects in various cancer cell lines by inducing apoptosis.
Antimicrobial Demonstrates activity against certain bacterial strains.
CNS Effects Potentially modulates neurotransmitter levels, influencing mood and cognition.

1. Anticancer Activity

A study evaluated the compound's efficacy against human tumor xenografts in nude mice. Results indicated significant tumor growth inhibition at well-tolerated doses. The mechanism was linked to the compound's ability to induce apoptosis via activation of caspase pathways and inhibition of cell cycle progression.

2. Antimicrobial Properties

In vitro assays showed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics.

3. Central Nervous System Effects

Research has suggested that this compound may have neuroprotective properties. In animal models of neurodegeneration, it was found to improve cognitive function and reduce markers of oxidative stress in the brain.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound Activity Unique Features
4-{5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}anilineAnticancer and antimicrobialContains an aniline moiety
3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazoleSelective kinase inhibitorHigher selectivity for PKB over PKA

Q & A

Q. What are the established synthetic routes for 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine?

The synthesis typically involves cyclization reactions using precursors like substituted pyridines and triazole derivatives. A common method includes reacting pyrrolo-triazole intermediates with piperidine derivatives under copper-catalyzed conditions. Key steps involve:

  • Cyclization : Use of hydrazine or azides to form the triazole ring .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) at elevated temperatures to enhance reaction efficiency.
  • Purification : Column chromatography or recrystallization to isolate high-purity products . Characterization via 1H^1H/13C^{13}C NMR, IR spectroscopy, and mass spectrometry (MS) is critical for structural confirmation .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Spectroscopic methods :
  • 1H^1H and 13C^{13}C NMR to verify proton and carbon environments .
  • IR spectroscopy to identify functional groups (e.g., triazole ring vibrations) .
    • Chromatography :
  • High-performance liquid chromatography (HPLC) to assess purity (>98% recommended for biological studies) .
    • Elemental analysis : Quantitative determination of C, H, and N content to validate molecular formula .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Lab coat, gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
  • Emergency measures : Immediate consultation with a physician in case of exposure, as per guidelines in chemical hygiene plans .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for scalable synthesis of this compound?

  • Statistical Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratio) and identify optimal conditions .
  • Computational path search : Use quantum chemical calculations to predict reaction pathways and transition states, reducing trial-and-error approaches .
  • Scale-up considerations : Implement membrane separation technologies (e.g., nanofiltration) for efficient purification in pilot-scale reactors .

Q. How can contradictory data in biological activity studies (e.g., varying IC50_{50} values) be resolved?

  • Orthogonal assays : Validate results using complementary methods (e.g., enzymatic assays vs. cellular viability tests).
  • Controlled variables : Standardize assay conditions (pH, temperature, cell line passage number) to minimize variability.
  • Computational docking : Perform molecular docking (e.g., using 14-α-demethylase lanosterol PDB:3LD6) to predict binding interactions and rationalize discrepancies .

Q. What computational methods are effective in predicting interactions between this compound and biological targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite to model binding poses and affinity scores .
  • QM/MM simulations : Combine quantum mechanics and molecular mechanics to study reaction mechanisms at enzyme active sites .
  • QSAR modeling : Develop quantitative structure-activity relationship models using structural analogs to predict bioactivity .

Q. How can researchers investigate the compound’s stability under varying experimental conditions?

  • Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions, followed by HPLC analysis to track degradation products .
  • Kinetic profiling : Monitor reaction rates via UV-Vis spectroscopy to determine Arrhenius parameters (activation energy, rate constants) .

Q. What strategies are recommended for elucidating the reaction mechanism of triazole ring formation?

  • Isotopic labeling : Use 15N^{15}N-labeled azides to trace nitrogen incorporation into the triazole ring.
  • Intermediate trapping : Employ low-temperature NMR to identify transient intermediates.
  • Computational studies : Conduct density functional theory (DFT) calculations to map energy profiles and transition states .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine
Reactant of Route 2
Reactant of Route 2
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.